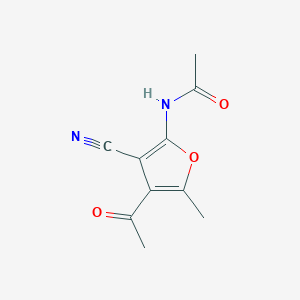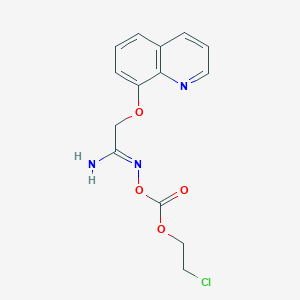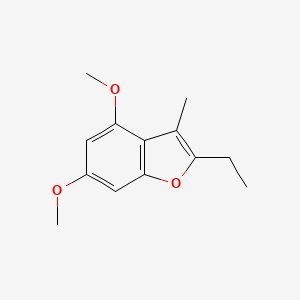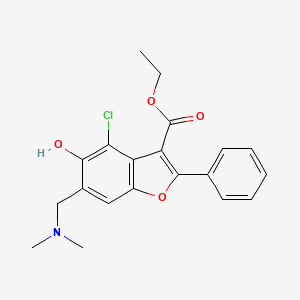
Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 7th position, a cyclohexyl group at the 6th position, a hydroxy group at the 4th position, and an ethyl ester group at the 3rd position
准备方法
The synthesis of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro and cyclohexyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the cyclohexyl group can be introduced using cyclohexyl bromide in the presence of a base.
Hydroxylation: The hydroxy group at the 4th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, dichloromethane, and water. Major products formed from these reactions include ketones, alcohols, amines, and carboxylic acids.
科学研究应用
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets like enzymes and receptors.
Biological Research: The compound is used in studies related to cell signaling pathways and gene expression due to its ability to modulate biological processes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
ETHYL 7-CHLORO-6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE: This compound has a fluorine atom instead of a cyclohexyl group, which may alter its biological activity and chemical reactivity.
ETHYL 7-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE: Lacking the cyclohexyl group, this compound may have different steric and electronic properties, affecting its interactions with biological targets.
ETHYL 6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE: This compound lacks the chloro group, which may influence its chemical stability and reactivity.
The uniqueness of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
55376-54-0 |
|---|---|
分子式 |
C18H20ClNO3 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
ethyl 7-chloro-6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3/c1-2-23-18(22)14-10-20-16-9-15(19)12(8-13(16)17(14)21)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,20,21) |
InChI 键 |
LPBQDZDQOYFEBU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)C3CCCCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)




![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)





